molecular formula C14H8BrClN2O2 B2418218 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione CAS No. 23965-02-8

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

カタログ番号: B2418218
CAS番号: 23965-02-8
分子量: 351.58
InChIキー: WFXRYAWXYDDEAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated and chlorinated aromatic compounds.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinazoline core.

    Functionalization: Subsequent functionalization steps introduce the bromo and chloro substituents at the desired positions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

化学反応の分析

Types of Reactions

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms.

    Oxidation and Reduction: Depending on the functional groups present.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents.

科学的研究の応用

    Chemistry: As a building block for more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of other valuable compounds.

作用機序

The mechanism of action of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

類似化合物との比較

Similar Compounds

  • 6-bromo-3-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione
  • 6-bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific halogen substituents, which can influence its chemical reactivity and biological activity.

生物活性

6-Bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on summarizing the biological activities reported for this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

  • IUPAC Name : 6-bromo-3-(4-chlorophenyl)-2-hydroxy-4(3H)-quinazolinone
  • Molecular Formula : C₁₄H₈BrClN₂O₂
  • CAS Number : 23965-02-8
  • Molecular Weight : 321.58 g/mol

Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the Agar well diffusion method. Key findings include:

  • Moderate Activity Against Bacteria : Compounds derived from this scaffold demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compound 13 showed an inhibition zone of 15 mm against Escherichia coli, while compound 15 exhibited a range of inhibition zones between 10–12 mm against Staphylococcus aureus and Candida albicans .
CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Escherichia coli1565
15Staphylococcus aureus10–1280
14aCandida albicans1270

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity Against Cancer Cells : In vitro studies indicated that the compound exhibits cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Compound 6n , a derivative with electron-withdrawing groups, demonstrated an IC50 of 5.9 µM against A549 cells .
Cell LineIC50 (µM)
A549 (Lung)5.9
SW-480 (Colorectal)2.3
MCF7 (Breast)5.65

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

  • EGFR Inhibition : Molecular docking studies suggest that quinazoline derivatives can effectively bind to the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This binding leads to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

  • Antibacterial Study : A study evaluated a series of quinazoline derivatives, including the target compound, for their antibacterial efficacy against various strains. The results highlighted the need for further optimization to enhance activity and reduce resistance .
  • Anticancer Evaluation : Another study focused on the cytotoxic effects of synthesized quinazoline derivatives on human cancer cell lines. The results indicated that structural modifications significantly influenced the activity, emphasizing structure-activity relationships (SAR) .

特性

IUPAC Name

6-bromo-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O2/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXRYAWXYDDEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

21.6 g of 5-bromoanthranilic acid and 15.4 g of 4-chlorophenyl isocyanate were reacted in a similar procedure as described in Example 1 in 200 ml of butyl acetate at 100° C. and with a further stirring time of 4 hours. 18 g of hydrogen chloride gas were then introduced into the suspension of the urea formed in the course of 30 minutes and the mixture was then further stirred at 100° C. for 3 hours. For the work-up of the reaction mixture, sufficient butyl acetate was first distilled off at atmospheric pressure until a thick suspension had resulted, then 200 ml of water were added and the product precipitated out was filtered off. After drying, 31.5 g (90% of theory) of 6-bromo-3-(4-chlorophenyl)-quinazoline-2,4-dione were obtained having a melting point of 212-214° C. (decomposition).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。